An In-depth Technical Guide to Pyridine-2,5-dicarbaldehyde: Properties, Reactivity, and Applications
An In-depth Technical Guide to Pyridine-2,5-dicarbaldehyde: Properties, Reactivity, and Applications
Introduction
Pyridine-2,5-dicarbaldehyde, a derivative of pyridine, stands as a cornerstone in the field of heterocyclic chemistry.[1] This organic compound, characterized by a pyridine ring functionalized with two aldehyde groups at the 2 and 5 positions, is a highly versatile precursor for the synthesis of a multitude of complex chemical structures.[1] Its unique molecular architecture, combining the electron-deficient nature of the pyridine ring with the high reactivity of two formyl groups, makes it an invaluable building block for researchers, scientists, and professionals in drug development and materials science.[1][2] The presence of the nitrogen atom in the pyridine ring imparts specific properties such as basicity and the capacity to form hydrogen bonds, while the aldehyde functionalities serve as reactive handles for constructing elaborate molecular frameworks.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and advanced applications of Pyridine-2,5-dicarbaldehyde.
Physicochemical and Spectroscopic Properties
Pyridine-2,5-dicarbaldehyde is typically a white to pale yellow crystalline solid under standard conditions.[3] It is generally insoluble in water but shows good solubility in organic solvents like ether and chloroform.[3] For stability and to prevent oxidation, it is recommended to store the compound under an inert atmosphere at temperatures between 2-8°C.[4][5][6]
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₂ | [3][7] |
| Molecular Weight | 135.12 g/mol | [1][3][6] |
| Appearance | White to light yellow crystal/solid | [3][4] |
| Melting Point | Approximately 115-118 °C | [3] |
| IUPAC Name | Pyridine-2,5-dicarbaldehyde | [4] |
| CAS Number | 6221-01-8 | [5][7] |
| SMILES | O=CC1=NC=C(C=O)C=C1 | [6][7] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic protons, typically in the downfield region (δ 9-10 ppm), due to the strong deshielding effect of the carbonyl group. The aromatic protons on the pyridine ring would appear in the δ 7.5-9.0 ppm range, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and aldehyde groups. For instance, in the related pyridine-2-carbaldehyde, the aldehydic proton appears at δ 10.09 ppm, and the ring protons resonate between δ 7.54 and 8.80 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum would feature characteristic peaks for the carbonyl carbons of the aldehyde groups, typically around δ 190-200 ppm. The aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, usually found in the region of 1680-1715 cm⁻¹. Additional bands corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C=N and C=C stretching vibrations of the pyridine ring, would also be present.
Synthesis of Pyridine-2,5-dicarbaldehyde
The synthesis of pyridine aldehydes, including the 2,5-dicarbaldehyde isomer, is most commonly achieved through the oxidation of the corresponding methylpyridines or hydroxymethylpyridines.[9] While various methods exist for pyridine ring construction, the functionalization of a pre-existing pyridine ring is often more practical for producing specific isomers like pyridine-2,5-dicarbaldehyde.[10]
A common preparative strategy involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine) or 2,5-bis(hydroxymethyl)pyridine. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for this type of transformation, particularly for converting methyl groups to aldehydes.[11]
Generalized Synthetic Workflow
Caption: General synthetic routes to Pyridine-2,5-dicarbaldehyde.
Representative Experimental Protocol: Oxidation with Selenium Dioxide
The following protocol is a representative example adapted from procedures for analogous pyridine aldehyde syntheses.[11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-bis(hydroxymethyl)pyridine (1 equivalent) in a suitable solvent, such as 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (SeO₂, ~2.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling the reaction mixture to room temperature, filter it through a pad of Celite to remove the selenium byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure pyridine-2,5-dicarbaldehyde.
Chemical Reactivity and Transformations
The chemistry of pyridine-2,5-dicarbaldehyde is dominated by the reactivity of its two aldehyde groups and the electronic properties of the pyridine nucleus.
Reactions of the Aldehyde Groups
The aldehyde functionalities are electrophilic and readily undergo nucleophilic attack.[9]
1. Schiff Base Condensation
This is one of the most significant reactions of pyridine-2,5-dicarbaldehyde. It reacts with primary amines to form di-imine compounds, commonly known as Schiff bases.[12] This condensation is typically carried out by refluxing the reactants in an alcohol solvent and is often reversible.[12] The resulting Schiff base ligands are highly valuable in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.[12][13]
-
Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the stable C=N double bond (imine).
2. Oxidation to Carboxylic Acids
The aldehyde groups can be readily oxidized to the corresponding carboxylic acids, yielding pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid.[14] Pyridine-2,5-dicarboxylic acid is itself a valuable building block for constructing metal-organic frameworks (MOFs) and coordination polymers.[15]
3. Reduction to Alcohols
The aldehyde groups can be reduced to primary alcohols to form 2,5-bis(hydroxymethyl)pyridine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[16][17] The choice of reducing agent is critical; NaBH₄ is a milder reagent that selectively reduces aldehydes, while LiAlH₄ is much stronger and can also reduce the pyridine ring under certain conditions.
Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring renders the ring electron-deficient, influencing its reactivity. This property makes the ring susceptible to nucleophilic substitution, though this is less common than reactions at the aldehyde sites.[1] The primary role of the pyridine nitrogen in the reactivity of pyridine-2,5-dicarbaldehyde is its function as a Lewis base and a coordination site for metal ions. This allows the entire molecule, or its Schiff base derivatives, to act as multidentate ligands.
Key Reactivity Pathways
Caption: Major chemical transformations of Pyridine-2,5-dicarbaldehyde.
Applications in Research and Development
The dual reactivity of pyridine-2,5-dicarbaldehyde makes it a crucial intermediate in several advanced scientific fields.
Coordination Chemistry and Materials Science
Pyridine-2,5-dicarbaldehyde is a premier building block for designing complex ligands. The di-imine ligands derived from its condensation with various amines can coordinate with metal ions through both the imine and pyridine nitrogen atoms, forming stable and structurally diverse metal complexes.[13] These complexes are investigated for applications in catalysis, such as in the epoxidation of olefins.[13]
Furthermore, the rigid structure and divergent functional groups of this molecule make it an excellent candidate for constructing porous crystalline polymers like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] These materials possess high surface areas and ordered pore structures, making them ideal for applications in gas storage, separation, and heterogeneous catalysis.[1][18]
Drug Development and Medicinal Chemistry
Pyridine and its derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[2] Pyridine-2,5-dicarbaldehyde serves as a versatile starting material for synthesizing novel pyridine-based compounds with potential therapeutic activities.[1] The aldehyde groups allow for the introduction of diverse functionalities through reactions like reductive amination or condensation, enabling the creation of large libraries of compounds for biological screening. The pyridine scaffold itself can improve pharmacological parameters such as water solubility and the ability to form key interactions with biological targets.[1]
Safety and Handling
Pyridine-2,5-dicarbaldehyde is associated with several hazard statements, indicating that it requires careful handling in a laboratory setting.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Handling Recommendations: Operations should be conducted in a well-ventilated area or a fume hood.[3] Appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat, must be worn.[3] The compound should be stored away from combustible materials and heat sources.[3]
Conclusion and Future Outlook
Pyridine-2,5-dicarbaldehyde is a molecule of significant synthetic utility, bridging the gap between simple precursors and complex, high-value chemical entities. Its robust reactivity, centered on the dual aldehyde groups, allows for predictable and efficient transformations into Schiff bases, dicarboxylic acids, and diols. These derivatives are at the forefront of research in supramolecular chemistry, catalysis, and drug discovery. The ongoing exploration of this compound in the synthesis of novel COFs and MOFs promises to unlock new solutions for environmental and energy-related challenges. As synthetic methodologies become more advanced, the strategic application of pyridine-2,5-dicarbaldehyde will undoubtedly continue to expand, leading to the development of next-generation functional materials and therapeutic agents.
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